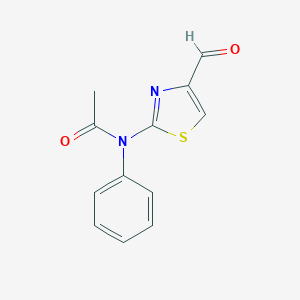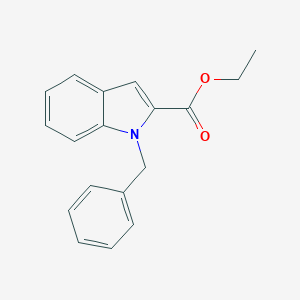![molecular formula C18H17NO2 B184753 1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde CAS No. 299935-67-4](/img/structure/B184753.png)
1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound with the molecular formula C18H17NO2 It is characterized by the presence of an indole ring substituted with a carbaldehyde group and a 2-(2-methylphenoxy)ethyl side chain
准备方法
The synthesis of 1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-(2-methylphenoxy)ethylamine, which is then reacted with indole-3-carboxaldehyde under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the corresponding alcohol .
科学研究应用
1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: It is explored as a potential lead compound in drug discovery programs, particularly for diseases where indole derivatives have shown therapeutic promise.
作用机制
The mechanism of action of 1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets in biological systems. The indole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein structure and function. These interactions can affect various cellular pathways, contributing to the compound’s biological activities .
相似化合物的比较
1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
Indole-3-carboxaldehyde: Lacks the 2-(2-methylphenoxy)ethyl side chain, resulting in different chemical and biological properties.
2-(2-methylphenoxy)ethylamine: Lacks the indole ring, which significantly alters its reactivity and applications.
1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
1-[2-(2-methylphenoxy)ethyl]indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-14-6-2-5-9-18(14)21-11-10-19-12-15(13-20)16-7-3-4-8-17(16)19/h2-9,12-13H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLODCKSYZHDUEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355826 |
Source


|
| Record name | 1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
299935-67-4 |
Source


|
| Record name | 1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
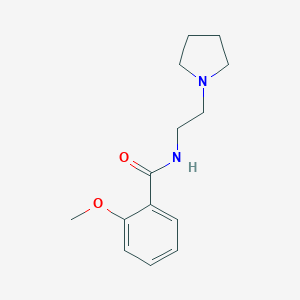
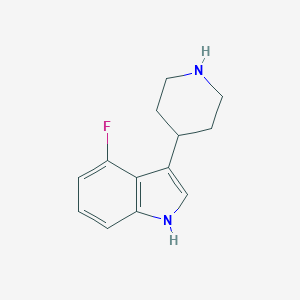

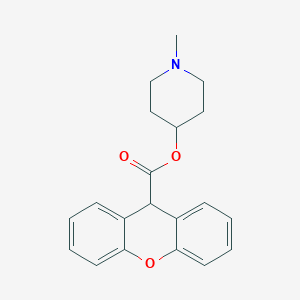
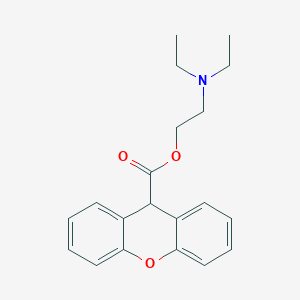

![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
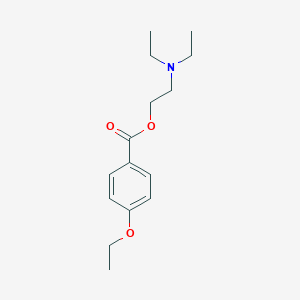
![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
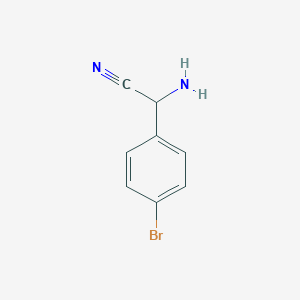
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)
![chromeno[4,3-b]quinolin-6-one](/img/structure/B184693.png)
